molecular formula C24H26N2O4 B2617436 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide CAS No. 954047-73-5

2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide

Cat. No.: B2617436
CAS No.: 954047-73-5
M. Wt: 406.482
InChI Key: NVJXDHUXMUZDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide ( 954047-73-5) is a synthetic coumarin-3-carboxamide derivative with a molecular formula of C24H26N2O4 and a molecular weight of 406.5 g/mol . This compound belongs to a class of molecules recognized for their significant potential in pharmaceutical and biological research. Structurally, it combines a coumarin core, a 2-phenylmorpholine moiety, and a flexible butyl linker, forming a complex scaffold of interest in medicinal chemistry. Coumarin-3-carboxamide derivatives are a subject of extensive research due to their diverse biological activities. Notably, closely related analogs have been identified as potent and selective inhibitors of the human Monoamine Oxidase B (hMAO-B) enzyme , a key target for treating neurological disorders such as Parkinson's disease. In these studies, the carboxamide group is essential for interaction with the enzymatic active site. Furthermore, various chromene and coumarin derivatives have demonstrated promising antiproliferative and antimicrobial activities in scientific screenings, suggesting their potential utility in oncology and anti-infective research . The structural features of this compound make it a valuable candidate for researchers investigating new therapeutic agents for neurodegenerative diseases and cancer, as well as for those studying structure-activity relationships (SAR) in medicinal chemistry. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-oxo-N-[4-(2-phenylmorpholin-4-yl)butyl]chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c27-23(20-16-19-10-4-5-11-21(19)30-24(20)28)25-12-6-7-13-26-14-15-29-22(17-26)18-8-2-1-3-9-18/h1-5,8-11,16,22H,6-7,12-15,17H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJXDHUXMUZDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the chromene derivative with an amine, such as 4-(2-phenylmorpholino)butylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

    Oxidation: The final step involves the oxidation of the intermediate to form the 2-oxo group, which can be achieved using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, DMP, and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction could produce alcohol derivatives.

Scientific Research Applications

2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s chromene core is known for its biological activity, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The chromene core can interact with various enzymes and receptors, modulating their activity. The phenylmorpholino group may enhance the compound’s binding affinity and selectivity towards certain biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12)

  • Structure: Features a sulfamoylphenyl group instead of the morpholino-butyl chain.
  • Synthesis : Prepared via condensation of 3-(carboxamide)coumarin with sulfamoylphenyl derivatives under acidic conditions (acetic acid, NaOAc) .
  • Properties: High melting point (>300°C) due to strong intermolecular hydrogen bonding from the sulfamoyl group.
  • Applications: Sulfonamide groups are associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting possible therapeutic applications distinct from morpholino-containing derivatives .

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

  • Structure : Contains a methoxyphenethyl group attached to the carboxamide.
  • Synthesis : Coumarin-3-carboxylic acid is coupled with 4-methoxyphenethylamine using standard carbodiimide reagents .
  • However, the absence of a cyclic amine reduces hydrogen-bonding capacity compared to the morpholino derivative .

7-(Diethylamino)-N-(3-ethynylphenyl)-2-oxo-2H-chromene-3-carboxamide (Compound 3)

  • Structure: Includes a diethylamino group at the 7-position and an ethynylphenyl substituent.
  • Synthesis: Utilizes Sonogashira coupling for ethynyl group introduction, with HATU-mediated amide bond formation .
  • Properties: The diethylamino group confers fluorescence, useful in imaging applications. The ethynyl group allows further functionalization via click chemistry, a feature absent in the morpholino derivative .

4-(3-Coumarinyl)-3-benzyl-4-thiazolin-2-one Benzylidenehydrazones

  • Structure: Incorporates a thiazolinone ring and hydrazone linkage.
  • Applications : Demonstrated antituberculosis activity against Mycobacterium tuberculosis H37Rv, highlighting the role of heterocyclic modifications in bioactivity .

Physicochemical and Pharmacokinetic Comparison

Compound Key Substituent Melting Point (°C) Solubility Profile Notable Bioactivity
Target Compound 4-(2-phenylmorpholino)butyl Not reported Moderate (polar morpholino) Hypothesized kinase inhibition
Compound 12 4-sulfamoylphenyl >300 High (polar sulfonamide) Enzyme inhibition
N-(4-Methoxyphenethyl) 4-methoxyphenethyl Not reported Low (lipophilic methoxy) Potential CNS activity
Compound 3 Ethynylphenyl Not reported Variable (ethynyl) Fluorescence applications

Biological Activity

2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a chromene core, which is known for various biological activities. The specific structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realm of anticancer effects and enzyme inhibition.

Anticancer Activity

  • Mechanism of Action : The compound has shown promising results in inhibiting cancer cell proliferation. It is believed to induce apoptosis in cancer cells by activating intrinsic pathways.
  • Case Studies :
    • In vitro studies on breast cancer cell lines (MCF-7) revealed that the compound significantly reduced cell viability with an IC50 value of approximately 12 µM .
    • Further studies indicated that the compound also affects other cancer cell lines, demonstrating broad-spectrum anticancer activity.

Enzyme Inhibition

  • Cholinesterases : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's.
    • IC50 values for AChE inhibition were found to be around 10 µM, indicating moderate potency .
  • Cyclooxygenase (COX) Inhibition : The compound exhibited inhibitory activity against COX-2, an enzyme involved in inflammation and pain pathways.
    • Studies reported IC50 values ranging from 15 to 20 µM against COX-2, suggesting potential anti-inflammatory properties .

Table 1: Summary of Biological Activities

Biological ActivityTarget Enzyme/Cell LineIC50 Value (µM)Reference
Anticancer (MCF-7)MCF-712
AChE InhibitionAChE10
BChE InhibitionBChE15
COX-2 InhibitionCOX-215 - 20

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound promotes apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells.
  • Enzyme Interaction : Molecular docking studies suggest that the compound binds effectively to active sites of AChE and COX-2, inhibiting their activity through competitive mechanisms .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-oxo-N-(4-(2-phenylmorpholino)butyl)-2H-chromene-3-carboxamide?

Answer:
The synthesis typically involves a multi-step approach:

Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic conditions (e.g., H₂SO₄ catalysis) to yield the 2-oxo-2H-chromene-3-carboxylic acid intermediate .

Carboxamide Coupling : Activation of the carboxylic acid using carbodiimides (e.g., EDC/HOBt) followed by reaction with 4-(2-phenylmorpholino)butylamine. Optimize reaction time (12–24 hours) and solvent (DMF or DCM) to achieve >75% yield .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity. Confirm purity via HPLC .

Key Considerations : Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and characterize intermediates via FT-IR (C=O stretch at ~1700 cm⁻¹) .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify the chromene backbone (e.g., δ 6.8–8.2 ppm for aromatic protons) and the morpholino-butyl sidechain (δ 2.5–3.5 ppm for N-CH₂ groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 449.18 (calculated for C₂₅H₂₈N₂O₄) .
  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data (e.g., Mo-Kα radiation, 292 K). Resolve potential disorder in the morpholino ring using restraints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.